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Compound of Interest

Compound Name: 2-Propylpent-2-enoic acid

CAS No.: 60218-41-9

Cat. No.: B021995 Get Quote

Executive Summary
2-Propylpent-2-enoic acid (also known as trans-2-ene-valproic acid or 2-en-VPA) represents

a critical metabolic divergence in the pharmacology of valproates. While it shares the potent

anticonvulsant efficacy of its parent compound, Valproic Acid (VPA), it exhibits a distinctly

superior safety profile, particularly regarding teratogenicity.

This guide provides a technical comparison of 2-ene-VPA against VPA, synthesizing in vitro

mechanistic data with in vivo outcomes to establish a clear In Vitro-In Vivo Correlation (IVIVC).

The data suggests that 2-ene-VPA’s reduced affinity for Histone Deacetylases (HDACs) is the

primary driver for its lack of teratogenic potential, making it a high-value target for next-

generation antiepileptic drug (AED) development.

Molecular Profile & Metabolic Context
To understand the functional divergence, one must first map the structural relationship. 2-ene-

VPA is a direct metabolite of VPA formed via mitochondrial

-oxidation. Unlike the hepatotoxic 4-ene-VPA metabolite (formed via CYP450-mediated

-oxidation), 2-ene-VPA is stable and pharmacologically active.
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The following diagram illustrates the bifurcation of VPA metabolism into "Safe/Active" (2-ene)

and "Toxic" (4-ene) pathways.
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Figure 1: Metabolic bifurcation of Valproic Acid. 2-ene-VPA represents the stable intermediate

of the mitochondrial pathway.

In Vitro Performance: The Mechanistic Divergence
The core differentiation between VPA and 2-ene-VPA lies in their interaction with epigenetic

machinery, specifically Class I Histone Deacetylases (HDACs).

Efficacy Markers (GABAergic Activity)
Both compounds exhibit anticonvulsant activity through the modulation of GABAergic

transmission. They inhibit GABA transaminase (GABA-T) and block voltage-gated sodium

channels (VGSCs), leading to increased inhibitory tone.[1]
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Toxicity Markers (HDAC Inhibition)
VPA is a potent, broad-spectrum HDAC inhibitor (IC50

1.5 mM).[2] This inhibition leads to hyperacetylation of histones H3 and H4, causing aberrant
gene expression during embryogenesis (teratogenicity).

2-ene-VPA acts as a significantly weaker HDAC inhibitor (IC50

2.8 mM), requiring nearly double the concentration to elicit the same epigenetic disruption.

Table 1: In Vitro Comparative Metrics

Metric Valproic Acid (VPA)
2-Propylpent-2-
enoic Acid (2-ene-
VPA)

Performance Delta

HDAC Inhibition

(IC50)
1.5 mM (Potent) 2.8 mM (Weak)

2-ene-VPA is ~2x less

potent at HDACs

(Safer).

GABA-T Inhibition High High Comparable Efficacy.

Neurotoxicity

(Microglia)
Induces Apoptosis Minimal Apoptosis

2-ene-VPA spares

microglial viability.

Histone

Hyperacetylation

Significant at

therapeutic dose

Negligible at

therapeutic dose

2-ene-VPA minimizes

epigenetic drift.

In Vivo Performance: Functional Outcomes
The in vitro reduction in HDAC affinity translates directly to in vivo safety without compromising

efficacy.

Efficacy: Seizure Protection
In standardized rodent models—Maximal Electroshock (MES) and Pentylenetetrazol (PTZ)—2-

ene-VPA demonstrates potency equivalent to or exceeding VPA.

Rat Models: 2-ene-VPA is reportedly more potent than VPA in blocking seizures in epileptic

rats.
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Mouse Models: Equipotent doses (200-300 mg/kg) are required for seizure blockade.

Toxicity: Teratogenicity
This is the critical differentiator. VPA is a known human teratogen (causing Neural Tube

Defects/Spina Bifida).[3]

VPA: Causes exencephaly and embryolethality in mice at 200–400 mg/kg.

2-ene-VPA: Shows no embryotoxicity or teratogenicity in mice even at supratherapeutic

doses (up to 600 mg/kg).

Table 2: In Vivo Comparative Metrics

Metric Valproic Acid (VPA)
2-Propylpent-2-
enoic Acid (2-ene-
VPA)

Clinical Implication

Anticonvulsant ED50

(MES)
~200 mg/kg ~200 mg/kg

Equipotent seizure

control.

Teratogenicity

(Exencephaly)
High Incidence

0% Incidence (at 600

mg/kg)

2-ene-VPA is non-

teratogenic.

Hepatotoxicity
Moderate (via 4-ene

metabolite)
Low

Improved liver safety

profile.

Sedation Moderate High (at peak dose)
2-ene-VPA may be

more sedative in mice.

IVIVC Analysis: Bridging the Gap
The correlation between the in vitro HDAC IC50 and the in vivo teratogenic outcome is robust.

The data supports a threshold hypothesis: VPA concentrations required for seizure control

overlap with HDAC inhibition thresholds, whereas 2-ene-VPA achieves seizure control at

concentrations below its HDAC inhibition threshold.
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The following flowchart details the causal link between molecular binding and organism-level

toxicity.
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Figure 2: The IVIVC Logic. VPA exceeds the HDAC inhibition threshold at therapeutic doses,

triggering teratogenicity. 2-ene-VPA remains below this threshold.

Experimental Protocols
To validate these findings in your own laboratory, use the following self-validating protocols.

Protocol A: Comparative HDAC Inhibition Screen (In
Vitro)
Purpose: Determine the IC50 of 2-ene-VPA relative to VPA using a fluorometric activity assay.

Reagents: HeLa nuclear extract (source of Class I HDACs), Fluorogenic substrate (e.g.,

Boc-Lys(Ac)-AMC), Developer solution.

Preparation: Prepare 100mM stock solutions of VPA (Sodium Valproate) and 2-ene-VPA in

DMSO.

Dosing: Create a dilution series (0.1 mM to 10 mM) for both compounds. Include Trichostatin

A (TSA) as a positive control (nanomolar range).

Incubation:

Mix nuclear extract + test compound. Incubate 30 min @ 37°C.

Add substrate.[2] Incubate 30 min @ 37°C.
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Add Developer.[4] Incubate 15 min @ RT.

Readout: Measure fluorescence (Ex 360nm / Em 460nm).

Validation: The assay is valid only if TSA inhibits >90% activity and DMSO control shows

100% activity.

Analysis: Plot log(concentration) vs. % Inhibition. Calculate IC50 using non-linear regression.

Expect VPA ~1.5mM and 2-ene-VPA >2.5mM.[2]

Protocol B: In Vivo Teratogenicity Screen (Rodent)
Purpose: Confirm the safety differential in a gestation model.

Subjects: NMRI mice, timed-pregnant (plug date = Gestational Day 0).

Dosing: Administer a single intraperitoneal (i.p.) injection on Gestational Day 8 (critical

window for neural tube closure).

Group A: Vehicle (Saline).

Group B: VPA (400 mg/kg).

Group C: 2-ene-VPA (400 mg/kg).

Harvest: Sacrifice dams on Gestational Day 18.

Examination:

Count implantation sites and resorptions (embryolethality).

Examine live fetuses for exencephaly (failure of neural tube closure).

Validation: Group B (VPA) must show statistically significant exencephaly (>20% incidence)

for the test to be sensitive. Group C should be statistically indistinguishable from Group A.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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